molecular formula C8H8BrF3N2 B13548879 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole

Cat. No.: B13548879
M. Wt: 269.06 g/mol
InChI Key: SWTORAGGMFQVDW-UHFFFAOYSA-N
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Description

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutyl ring attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethyl group and the pyrazole ring play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]benzene
  • 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene
  • 4-bromo-1-cyclobutyl-2-(trifluoromethyl)benzene

Uniqueness

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]pyrazole

InChI

InChI=1S/C8H8BrF3N2/c9-6-4-13-14(5-6)7(2-1-3-7)8(10,11)12/h4-5H,1-3H2

InChI Key

SWTORAGGMFQVDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(F)(F)F)N2C=C(C=N2)Br

Origin of Product

United States

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